Bienvenue dans la boutique en ligne BenchChem!

1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

bioactivity pharmacological profiling data gap

1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 857494-25-8) is a synthetic pyrrolidine-2,5-dione derivative incorporating a 4-(4-fluorophenyl)piperazine moiety. Its molecular formula is C₁₈H₂₄FN₃O₂ and its monoisotopic mass is 333.18525518 Da.

Molecular Formula C18H24FN3O2
Molecular Weight 333.407
CAS No. 857494-25-8
Cat. No. B2486714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
CAS857494-25-8
Molecular FormulaC18H24FN3O2
Molecular Weight333.407
Structural Identifiers
SMILESCCCCN1C(=O)CC(C1=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H24FN3O2/c1-2-3-8-22-17(23)13-16(18(22)24)21-11-9-20(10-12-21)15-6-4-14(19)5-7-15/h4-7,16H,2-3,8-13H2,1H3
InChIKeyFEYIHHBGYKTHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: Chemical Identity and Database Profile for Research Sourcing


1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (CAS 857494-25-8) is a synthetic pyrrolidine-2,5-dione derivative incorporating a 4-(4-fluorophenyl)piperazine moiety. Its molecular formula is C₁₈H₂₄FN₃O₂ and its monoisotopic mass is 333.18525518 Da [1]. The compound is registered in the PubChem database (CID 2988075) and has feature in screening libraries, but no primary bioactivity data or protein target interactions have been deposited [1]. Structurally, it belongs to a chemotype claimed in patent literature as α₁ₐ and/or α₁_d adrenergic receptor antagonists, though the specific compound's activity within this class has not been disclosed in the public domain [2].

Why Generic Substitution of 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Is Not Supported by Public Evidence


No quantitative in vitro or in vivo data exist in the public domain for 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione that would allow a scientific user to assess its pharmacological equivalence to other pyrrolidine-2,5-dione derivatives or piperazine-containing analogs. The compound's PubChem record lacks any bioassay results, protein binding constants, or ADMET predictions [1]. While a patent broadly claims the chemotype as a adrenergic receptor antagonist scaffold, the specific substitution pattern (N1-butyl, C3-4-(4-fluorophenyl)piperazinyl) is not explicitly exemplified, and no structure-activity relationship data are provided to distinguish it from other members of the class [2]. Consequently, substituting this compound with a 'generic' analog cannot be justified on an evidence basis; any assumption of functional equivalence is unsupported by the present literature and could compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione: A Critical Data Gap


No Publicly Available Bioactivity Data Prevents Head-to-Head Pharmacological Comparison

A comprehensive search of the public literature and authoritative databases reveals zero quantitative bioactivity data points for 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione. PubChem contains no IC₅₀, K_i, EC₅₀, or any other potency or affinity measurement for this compound [1]. The patent covering the chemotype does not list the compound among specifically exemplified molecules, nor does it provide assay data for it [2]. Therefore, no direct head-to-head comparison with any comparator can be conducted.

bioactivity pharmacological profiling data gap

Structural Class Membership Offers Only a Weak Presumption of Alpha-1 Adrenergic Antagonism

The compound is structurally encompassed by the Markush structure disclosed in US20070219216A1, which claims 1-alkylpiperazinyl-pyrrolidin-2,5-dione derivatives as α₁ₐ and/or α₁_d adrenergic receptor antagonists [1]. However, the patent does not provide binding or functional data for this specific compound. While other compounds in the same generic class have been characterized (e.g., 1-{3-[4-(5-Fluoro-2-propoxy-phenyl)-piperazin-1-yl]-propyl}-3-cyclobutylamino-4-methyl-pyrrolidine-2,5-dione), their substitution patterns, linker lengths, and amine substituents are substantially different from the 1-butyl, 3-piperazinyl arrangement of the target compound [1]. Therefore, any extrapolation of alpha-1 antagonist activity to this compound constitutes a class-level inference of low confidence.

adrenergic receptor chemotype patent landscape

Recommended Use Cases for 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Based on Current Evidence Level


Chemical Standards and Analytical Reference for Database Registration

Given the absence of bioactivity data, the most defensible application is as a chemical reference standard for analytical method development (e.g., HPLC-MS, NMR) or as a test compound for cheminformatics model training requiring a structurally diverse pyrrolidine-dione set. Its well-defined structure (confirmed by InChIKey FEYIHHBGYKTHSS-UHFFFAOYSA-N) and stable identity make it suitable for computational studies where exact mass and molecular descriptors are the primary requirement [1].

Negative Control or Inactive Scaffold in Screening Campaigns

If future experiments determine that 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is devoid of significant activity at common neurological targets, it could serve as a negative control or matched molecular pair partner for active phenylpiperazine analogs, provided its inactivity is experimentally confirmed and documented [1].

Starting Material for Structure–Activity Relationship Exploration

The compound's scaffold may be of interest to medicinal chemistry groups exploring the SAR of pyrrolidine-2,5-diones as putative adrenergic modulators, as hinted by the patent literature [2]. However, its use as a lead structure must be preceded by de novo synthesis and primary screening, as no potency or selectivity data are available to guide initial hypothesis testing [1].

Quote Request

Request a Quote for 1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.